4-Octyloxybenzoyl chloride

CAS No.: 40782-53-4

Cat. No.: VC3718405

Molecular Formula: C15H21ClO2

Molecular Weight: 268.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40782-53-4 |

|---|---|

| Molecular Formula | C15H21ClO2 |

| Molecular Weight | 268.78 g/mol |

| IUPAC Name | 4-octoxybenzoyl chloride |

| Standard InChI | InChI=1S/C15H21ClO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 |

| Standard InChI Key | YXBOJGHBKKAPOG-UHFFFAOYSA-N |

| SMILES | CCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |

| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |

Introduction

Chemical Properties and Structure

4-Octyloxybenzoyl chloride possesses distinctive physical and chemical properties that make it suitable for various synthetic applications. It exists as a liquid at room temperature with a density of 1.252 g/mL at 25°C . The compound has a boiling point of 129°C and a flash point of 150°F, which are important considerations for handling and storage .

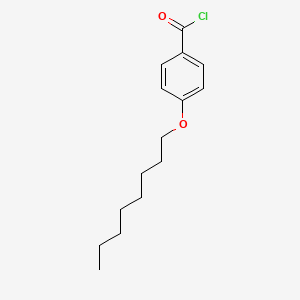

The molecular structure features a benzene ring with an octyloxy group (C8H17O-) at the para position relative to the acyl chloride group (-COCl). This arrangement contributes to its unique reactivity profile and applications in chemical synthesis. The octyloxy chain provides lipophilic properties to the molecule, while the acyl chloride serves as the reactive center for further transformations.

Table 1: Physical and Chemical Properties of 4-Octyloxybenzoyl Chloride

| Property | Value |

|---|---|

| CAS Number | 40782-53-4 |

| Molecular Formula | C15H21ClO2 |

| Molecular Weight | 268.77900 g/mol |

| Density | 1.252 g/mL at 25°C |

| Boiling Point | 129°C |

| Flash Point | 150°F |

| Exact Mass | 268.12300 |

| PSA | 26.30000 |

| LogP | 4.80490 |

| Index of Refraction | n20/D 1.62 |

The compound's LogP value of 4.80490 indicates significant lipophilicity, which influences its absorption, distribution, and biological activity when incorporated into pharmaceutical compounds . The polar surface area (PSA) of 26.30000 provides insight into its potential for membrane permeability, an important consideration for drug design applications.

Synthesis Methods

The primary method for synthesizing 4-Octyloxybenzoyl chloride involves the reaction of 4-octyloxybenzoic acid with thionyl chloride (SOCl2). This conversion transforms the carboxylic acid group into an acyl chloride, generating sulfur dioxide and hydrogen chloride as byproducts. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the product.

The synthetic route can be represented by the following chemical equation:

4-octyloxybenzoic acid + SOCl2 → 4-octyloxybenzoyl chloride + SO2 + HCl

The synthesis requires careful control of reaction parameters, including temperature, solvent selection (commonly dichloromethane), and the exclusion of moisture. These precautions ensure high yields and purity of the final product. The reaction mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of HCl and SO2 to form the acyl chloride.

Applications in Organic Synthesis

4-Octyloxybenzoyl chloride serves as a versatile building block in organic synthesis due to the high reactivity of its acyl chloride group. This reactivity enables transformation into various functional groups through nucleophilic substitution reactions.

One significant application is in the synthesis of 1,2,4-oxadiazole derivatives through reaction with amidoximes. These derivatives have demonstrated promising pharmacological properties, particularly antimicrobial activities. The structural diversity afforded by the phenyl octyloxy moiety contributes to the wide range of potential applications in drug development and materials science.

Table 2: Key Applications of 4-Octyloxybenzoyl Chloride in Organic Synthesis

| Application | Reaction Partner | Resulting Compound | Potential Use |

|---|---|---|---|

| 1,2,4-Oxadiazole synthesis | Amidoximes | Oxadiazole derivatives | Antimicrobial agents |

| Ester formation | Alcohols | Esters | Pharmaceutical intermediates |

| Amide synthesis | Amines | Amides | Drug candidates |

| Liquid crystal materials | Various substrates | Mesogenic compounds | Electronic displays |

The ability to form esters, amides, and other derivatives makes 4-octyloxybenzoyl chloride an important intermediate in the development of compounds with specific physical, chemical, and biological properties tailored to particular applications.

Research Findings

Recent scientific investigations have focused on the structural elucidation and pharmacological potential of compounds derived from 4-octyloxybenzoyl chloride. Particularly noteworthy is research into 1,2,4-oxadiazole derivatives synthesized from this compound.

Single-crystal X-ray diffraction analysis of these 1,2,4-oxadiazole derivatives has revealed a triclinic phase structure with a linear conformation. This structural information provides valuable insights into the molecular arrangement and interactions that contribute to the biological activity of these compounds. The analysis highlights the structural diversity of the phenyl octyloxy moiety, underscoring its potential for various applications in drug development and materials science.

Docking studies against key microbial targets have further validated the antimicrobial potential of these derivatives. These computational investigations suggest that compounds derived from 4-octyloxybenzoyl chloride could play a significant role in the development of new antimicrobial agents, addressing the growing concern of antimicrobial resistance in clinical settings.

| Category | Details |

|---|---|

| Hazard Codes | Xi, Xn |

| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin |

| R36/38: Irritating to eyes and skin | |

| R21/22: Harmful in contact with skin and if swallowed | |

| R20/22: Harmful by inhalation and if swallowed | |

| Safety Phrases | S26, S36, S36/37/39 |

| WGK Germany | 3 (Highly water-endangering substance) |

The WGK Germany classification of 3 indicates that 4-octyloxybenzoyl chloride is considered a highly water-endangering substance, requiring stringent controls to prevent environmental contamination . Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.

The compound falls under the Harmonized System (HS) Code 2918990090, which has implications for international trade, including applicable tariffs and regulations . This classification is important for importers, exporters, and researchers working with this compound across international boundaries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume